molecular formula C13H15BrFNO B3281540 4-bromo-N-cyclohexyl-2-fluorobenzamide CAS No. 736989-94-9

4-bromo-N-cyclohexyl-2-fluorobenzamide

Cat. No.: B3281540
CAS No.: 736989-94-9
M. Wt: 300.17 g/mol
InChI Key: CZZKELBHYUIJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “4-bromo-N-cyclohexyl-2-fluorobenzamide” is characterized by the presence of bromine, fluorine, nitrogen, and oxygen atoms in its structure. The InChI code for this compound is 1S/C13H15BrFNO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 300.17 g/mol . The compound has limited solubility in water.

Scientific Research Applications

Synthon Modularity in Co-crystals Design

Synthon Modularity in Cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic Acids : This study explores the design strategy for cocrystals using synthon theory, focusing on halogen interactions in the context of crystal engineering. It demonstrates the utility of bromobenzamide derivatives in designing cocrystals with predictable structures, leveraging Br/OH isostructurality. Such research highlights the potential of bromobenzamide compounds in materials science, particularly for designing materials with specific crystallographic properties (Tothadi, Joseph, & Desiraju, 2013).

Advances in Catalytic Oxidation

Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene : This review summarizes recent developments in the selective oxidation of cyclohexene, a reaction of significant industrial relevance. While not directly about 4-bromo-N-cyclohexyl-2-fluorobenzamide, the study underscores the importance of understanding the catalytic processes involving cyclohexyl components, which could be relevant for synthesizing or modifying related compounds (Cao et al., 2018).

Environmental Implications of Brominated Compounds

Novel Brominated Flame Retardants : This review discusses the environmental occurrence and potential risks of novel brominated flame retardants, including their detection in various matrices. Although the primary focus is on flame retardants, the presence and environmental behavior of brominated compounds, including those structurally related to this compound, are of growing concern due to their persistence and potential bioaccumulation (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Applications of Adsorbents

Synthesis and Applications of Adsorbents Containing Cyclodextrins : This research focuses on cyclodextrins' ability to form inclusion complexes, often used for environmental remediation. While this compound is not directly mentioned, the study's insights into adsorbent materials could be applicable in contexts where similar compounds are involved in environmental or analytical chemistry applications (Crini & Morcellet, 2002).

Safety and Hazards

This compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZKELBHYUIJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283720
Record name 4-Bromo-N-cyclohexyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736989-94-9
Record name 4-Bromo-N-cyclohexyl-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736989-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 4-bromo-2-fluoro-benzoyl chloride (1 g, 4.21 mmol) in DCM and cool the solution in an ice bath. Add triethylamine (0.87 mL, 6.32 mmol) and cyclohexylamine (502 mg, 5.1 mmol) and stir the mixture at ambient temperature for 2 h. Partition the reaction mixture between brine and DCM. Dry the organic layer over Na2SO4, filter and concentrate in vacuo to give the desired intermediate as a white solid (1.24 g, 98%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Quantity
502 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-bromo-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-cyclohexyl-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.